2,3',4,5,5'-Pentabromodiphenyl ether

描述

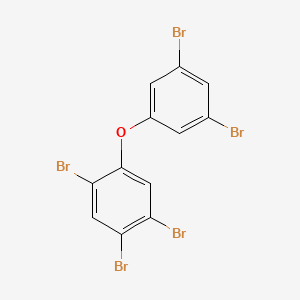

2,3',4,5,5'-Pentabromodiphenyl ether is a useful research compound. Its molecular formula is C12H5Br5O and its molecular weight is 564.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,3',4,5,5'-Pentabromodiphenyl ether (commonly known as BDE-99) is a member of the polybrominated diphenyl ethers (PBDEs) family, primarily utilized as a flame retardant in various materials. Due to its widespread use and potential environmental persistence, BDE-99 has been the focus of numerous studies examining its biological activity and toxicological effects.

- Chemical Formula : C12H4Br5

- Molecular Weight : Approximately 485.8 g/mol

- Structure : Composed of two phenyl rings connected by a carbon-carbon bond with five bromine atoms attached.

Sources and Environmental Presence

BDE-99 has been detected in various environmental matrices, including human tissues, wildlife, and abiotic environments. Its persistence and bioaccumulation potential raise concerns regarding its long-term effects on health and ecosystems.

Toxicological Effects

Research indicates that BDE-99 exhibits several toxicological effects:

Metabolic Pathways

BDE-99 undergoes metabolic transformation primarily through cytochrome P450 enzymes in the liver. Research has identified various metabolites formed during this process, which may contribute to its biological activity and toxicity. The metabolic pathways of BDE-99 include hydroxylation and debromination reactions, producing compounds that may have different biological effects compared to the parent compound .

Study 1: Thyroid Hormone Disruption

A study conducted on rats exposed to BDE-99 revealed significant alterations in serum thyroid hormone levels. The findings indicated a dose-dependent decrease in thyroxine (T4) levels, suggesting that BDE-99 disrupts thyroid function through competitive inhibition of thyroid hormone transport proteins .

Study 2: Neurobehavioral Effects in Mice

In a controlled experiment involving neonatal mice exposed to BDE-99, researchers observed notable changes in behavior compared to control groups. The exposed mice exhibited increased anxiety-like behaviors and impaired learning abilities, highlighting the neurodevelopmental risks associated with early-life exposure to this compound .

Summary of Research Findings

Regulatory Status

Due to the potential health risks associated with BDE-99, many countries have imposed restrictions on its use. Regulatory bodies continue to evaluate the safety profiles of PBDEs as part of broader efforts to mitigate environmental contamination and protect public health.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₁₂H₅Br₅O

- Molecular Weight : Approximately 485.87 g/mol

- Bromination Pattern : Five bromine atoms substituted on a diphenyl ether backbone.

The unique arrangement of bromine atoms contributes to its specific toxicological profile and environmental behavior. The non-coplanar structure of PentaBDE affects its biological interactions and persistence in the environment.

Applications

-

Flame Retardant in Consumer Products

- Foams : Widely used in flexible polyurethane foams found in furniture, mattresses, and automotive interiors.

- Textiles : Incorporated into fabrics for upholstery and other applications to enhance fire resistance.

- Electronics : Utilized in circuit boards and other electronic components to reduce flammability.

-

Research Applications

- Toxicological Studies : Used in laboratory settings to investigate its effects on biological systems, including endocrine disruption and neurodevelopmental impacts.

- Environmental Monitoring : Employed in studies assessing the bioaccumulation potential and environmental persistence of brominated flame retardants.

-

Regulatory Context

- Due to concerns over human health and environmental impact, many countries have restricted or banned the use of PentaBDE. Its presence in consumer products has led to significant regulatory scrutiny.

Toxicological Insights

Research has indicated that exposure to PentaBDE may lead to various adverse health effects:

- Endocrine Disruption : Studies suggest that PentaBDE can interfere with thyroid hormone levels and metabolic processes.

- Neurodevelopmental Effects : Animal studies have shown potential neurobehavioral changes resulting from exposure during critical developmental periods.

- Liver Toxicity : Evidence indicates that PentaBDE may cause liver enlargement and affect liver enzyme activity at low doses.

Case Study 1: Human Exposure Assessment

A study conducted by the National Institute of Environmental Health Sciences examined human exposure to PBDEs, including PentaBDE. It highlighted the compound's bioaccumulation potential and persistence in human tissues, raising concerns about long-term health effects associated with chronic exposure .

Case Study 2: Environmental Impact

Research published in the journal Environmental Science & Technology evaluated the environmental fate of PentaBDE. The study found that PentaBDE is resistant to degradation processes, leading to significant accumulation in aquatic ecosystems and posing risks to wildlife .

属性

IUPAC Name |

1,2,4-tribromo-5-(3,5-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-1-7(14)3-8(2-6)18-12-5-10(16)9(15)4-11(12)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSBEUHDCRZJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30785570 | |

| Record name | 1,2,4-Tribromo-5-(3,5-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30785570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

417727-71-0 | |

| Record name | 2,3',4,5,5'-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417727710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Tribromo-5-(3,5-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30785570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,5,5'-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814P6YXR3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。